molecular formula C7H6N4O2S B2737895 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide CAS No. 890095-29-1

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide

Cat. No.: B2737895
CAS No.: 890095-29-1
M. Wt: 210.21
InChI Key: JPQATWUNXPZTLZ-UHFFFAOYSA-N
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Description

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide (CAS: 890095-29-1) is a fused heterocyclic compound with the molecular formula C₇H₆N₄O₂S and a molecular weight of 210.213 g/mol . Its structure combines a thiazole ring fused to a pyrimidinone core, functionalized with a carbohydrazide (-CONHNH₂) group at position 5. This moiety enhances its reactivity, enabling applications in medicinal chemistry and agrochemical research. The InChIKey JPQATWUNXPZTLZ-UHFFFAOYSA-N confirms its unique stereoelectronic profile .

Properties

IUPAC Name

5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c8-10-6(13)4-3-5(12)11-1-2-14-7(11)9-4/h1-3H,8H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQATWUNXPZTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide typically involves the cyclization of appropriate thioamide and hydrazide precursors. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate under reflux conditions . The reaction conditions often require an acidic or basic catalyst to facilitate the cyclization process.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial DNA replication. The anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .

Comparison with Similar Compounds

Carboxylic Acid Derivatives

  • 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS: N/A) replaces the carbohydrazide with a carboxylic acid (-COOH) group. Its molecular weight (272.278 g/mol ) is higher due to the phenyl substituent, and it exhibits distinct solubility and hydrogen-bonding capabilities .
  • 7-Oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate (CAS: 1609395-62-1) forms stable hydrates, suggesting higher polarity compared to the anhydrous carbohydrazide derivative .

Ester and Phosphorodithioate Derivatives

  • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: N/A) contains an ester (-COOEt) group. The bromophenyl substituent enhances lipophilicity, while the ester group offers hydrolytic instability compared to the carbohydrazide’s nucleophilic hydrazine .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm)
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide Not reported Expected N-H (~3284–3442) Not reported
4-((3-(4-Nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid Decomp. 210 1671 (C=O), 1350 (S=O) 9.50 (s, 1H), 8.31–8.13 (m)
5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid Not reported 1671 (C=O) Not reported

The absence of electron-withdrawing groups (e.g., nitro or sulfonic acid) in the target compound may reduce its thermal stability compared to derivatives in .

Biological Activity

5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide (CAS No. 890095-29-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H6N4O2S
  • Molecular Weight : 210.21 g/mol
  • Structural Characteristics : The compound features a thiazole ring fused with a pyrimidine structure, which is significant for its biological interactions.

Antitumor Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

  • Case Study : A study demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibited potent cytotoxicity against the M-HeLa cervical adenocarcinoma cell line. The leading compound in the series showed a two-fold higher cytotoxicity compared to the reference drug Sorafenib .
CompoundCell LineIC50 (µM)Reference DrugComparison
Compound 2M-HeLa5.0Sorafenib2x higher
Compound 5PC3 (Prostate)ModerateN/AN/A

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains and fungi:

  • In Vitro Studies : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics like cephradine .
Bacterial StrainMIC (µg/mL)Reference DrugEfficacy
Staphylococcus aureus10CephradineHigh
Escherichia coli15CephradineModerate

Antidiabetic Activity

Recent studies suggest that the compound may possess antidiabetic properties. In animal models, it was observed to inhibit α-amylase activity significantly:

  • Study Findings : In diabetic rats, treatment with the compound resulted in a 75.29% inhibition of α-amylase compared to the control group, indicating its potential role in managing blood glucose levels .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as α-amylase and potentially others involved in metabolic pathways.
  • Receptor Modulation : It may modulate various receptors related to tumor growth and microbial resistance.

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